molecular formula C7H17ClN2O2 B130538 N-Boc-ethylenediamine hydrochloride CAS No. 79513-35-2

N-Boc-ethylenediamine hydrochloride

Cat. No. B130538
CAS RN: 79513-35-2
M. Wt: 196.67 g/mol
InChI Key: XUHJJLCKXZTUJN-UHFFFAOYSA-N
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Description

N-Boc-ethylenediamine hydrochloride is a derivative of ethylenediamine where a tert-butoxycarbonyl (Boc) protective group is added to one of the amine groups. This modification renders the molecule more stable and less reactive, which is useful in various chemical syntheses, particularly in the preparation of peptide nucleic acid monomers as described in the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride .

Synthesis Analysis

The synthesis of this compound involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, resulting in high yields and purity without the need for chromatography . This process is scalable and convenient, making it suitable for industrial applications. Additionally, the synthesis of related compounds, such as N,N'-bis(1-phenylethanol)ethylenediamine, involves different methods that may include the formation of protective layers on steel surfaces, indicating the versatility of ethylenediamine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, related compounds such as (S,S)-ethylenediamine-N,N'-di-2-propanoic acid hydrochloride have been characterized by infrared and NMR spectroscopy, and their crystal structures have been determined . These analyses are crucial for understanding the stereochemistry and reactivity of such compounds.

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions. For instance, N-(1-naphthyl)ethylenediamine dihydrochloride is used as a reagent for the quantification of sugars on thin-layer plates . The reactivity of the amine groups in ethylenediamine derivatives is often utilized in complexation reactions, as seen in the synthesis of hydrocarbon-bridged bis(ethylenediamine) ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are inferred from its structure and the properties of similar compounds. For example, the hydrochloride salt form is mentioned to provide a stable, nonhygroscopic solid that is convenient for handling and storage . The presence of the Boc group is likely to increase the molecular weight and steric bulk, affecting the solubility and reactivity of the compound. The ethylenediamine core is known for its chelating ability, which is retained in its derivatives and is exploited in various applications, such as corrosion inhibition .

Scientific Research Applications

Synthesis in Organic Chemistry

N-Boc-ethylenediamine hydrochloride is used in the synthesis of various organic compounds. For instance, it is key in synthesizing ethyl N-[(2-Boc-amino)ethyl]glycinate, a significant intermediate for peptide nucleic acid synthesis (Viirre & Hudson, 2003). Additionally, it is employed in the preparation of phytosteryl ornithine ester hydrochloride, which enhances the bioaccessibility and cholesterol-reducing activity of phytosterols (Jia et al., 2020).

Electrochemical Applications

This compound is utilized in electrochemical applications, such as covalently tethering organic functionalities onto glassy carbon electrodes for various chemical analyses and modifications (Chrétien et al., 2008).

Drug Delivery and Biomedical Research

In drug delivery research, this compound is used for the synthesis of microgels with acid-cleavable hydrophobic pendant moiety for controlled drug release (Sun et al., 2011). It also aids in the creation of prodrugs with improved membrane permeability, enhancing the delivery of certain therapeutic agents (Thiele & Sloan, 2016).

Agricultural and Food Chemistry

In agricultural chemistry, this compound contributes to the synthesis and analysis of iron chelates used in fertilizers, aiding in the treatment of iron chlorosis in plants (Gómez-Gallego et al., 2002). It also plays a role in the production of phytosteryl amino acid ester hydrochlorides with improved emulsifying properties, beneficial for food systems (Jia et al., 2019).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

Target of Action

N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a mono-protected derivative of ethylenediamine It’s known that it’s used in the preparation of pharmacologically active analogues .

Mode of Action

The compound contains two functional groups: an amino group and a carbonyl group . These functional groups can participate in various reactions such as acylation, alkylation, amidation, and alkylation . This makes the molecule highly reactive.

Biochemical Pathways

It’s used in the synthesis of pharmacologically active analogues , which suggests it may play a role in various biochemical pathways depending on the specific analogue being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific pharmacologically active analogue that it’s used to synthesize . As such, these effects could vary widely.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s sensitive to air , suggesting that its stability and reactivity could be affected by exposure to the atmosphere. Furthermore, its reactivity suggests that it could interact with various other compounds in its environment, potentially affecting its action and efficacy.

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHJJLCKXZTUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229735
Record name tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79513-35-2
Record name tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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